molecular formula C9H17NO5 B8798016 L-Pantothenic acid CAS No. 37138-77-5

L-Pantothenic acid

Cat. No.: B8798016
CAS No.: 37138-77-5
M. Wt: 219.23 g/mol
InChI Key: GHOKWGTUZJEAQD-SSDOTTSWSA-N
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Description

L-Pantothenic acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
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Mechanism of Action

... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/
Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles.

Properties

CAS No.

37138-77-5

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m1/s1

InChI Key

GHOKWGTUZJEAQD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O

Color/Form

Yellow viscous oil
Viscous oil
Viscous hygroscopic liquid

melting_point

MELTING POINT: 170-172 °C /CA SALT/

solubility

Very soluble in water, benzene, ethyl ether
Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid;  Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform.

Origin of Product

United States

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